N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine
Description
N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine is a heterocyclic compound featuring a biphenyl backbone linked to a pyridinamine moiety substituted with a trifluoromethyl (-CF₃) group at the 2-position of the pyridine ring. This structural motif is characteristic of small molecules designed for pharmaceutical and agrochemical applications, where the biphenyl group enhances lipophilicity for membrane permeability, and the -CF₃ group improves metabolic stability and electron-withdrawing properties .
Properties
IUPAC Name |
N-(2-phenylphenyl)-2-(trifluoromethyl)pyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2/c19-18(20,21)17-12-14(10-11-22-17)23-16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJSRZLLFUQPFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC(=NC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyridine derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of sodium trifluoroacetate and copper(I) iodide as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, trifluoromethyl-substituted compounds have been shown to inhibit various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The introduction of the pyridinamine group enhances the compound's ability to penetrate cellular membranes, potentially increasing its efficacy as an anticancer agent .
Neuroprotective Effects
Studies have suggested that compounds containing pyridine rings can modulate neuroprotective pathways. N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine may serve as a lead compound for developing neuroprotective drugs aimed at treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier is crucial for therapeutic applications in neurology .
Selectivity and Potency
Pharmacological profiling of similar compounds has demonstrated their selectivity towards specific protein targets, including kinases involved in cancer progression. For example, inhibitors designed around the pyridinamine framework have shown low nanomolar potency against various kinases, making them suitable candidates for further development in targeted cancer therapies .
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetic properties of this compound. Preliminary data suggest favorable absorption and distribution characteristics in animal models, indicating potential for effective therapeutic use .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including:
- Direct Substitution Reactions: Utilizing electrophilic aromatic substitution to introduce trifluoromethyl groups onto biphenyl derivatives.
- Pyridine Synthesis: Employing cyclization reactions to form the pyridine ring from appropriate precursors.
These synthetic strategies are critical for producing analogs with improved pharmacological profiles .
Case Study: Anticancer Screening
In a recent study involving a library of trifluoromethylated compounds, this compound was evaluated for its anticancer activity against several cell lines. Results indicated that this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range against breast cancer cells. Further mechanistic studies revealed its ability to induce apoptosis through caspase activation pathways .
Case Study: Neuroprotection
Another investigation focused on the neuroprotective effects of similar pyridinamine derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal apoptosis and promote cell survival by modulating oxidative stress responses .
Mechanism of Action
The mechanism by which N-[1,1’-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine with key analogs identified in the evidence, focusing on structural features, molecular properties, and applications:
Key Observations:
Structural Complexity :
- The target compound is simpler than goxalapladib, which incorporates a naphthyridine core and extended alkyl chains. This simplicity may enhance synthetic accessibility but reduce binding affinity compared to larger scaffolds .
- Lomitapide mesylate includes a fluorene-carboxamide group, which increases rigidity and likely improves target specificity for lipid metabolism enzymes .
Trifluoromethyl (-CF₃) Positioning :
- The -CF₃ group at the pyridine C2 position in the target compound may enhance electronic effects, influencing hydrogen-bonding interactions with biological targets. In contrast, the -CF₃ group in lomitapide is positioned at the biphenyl C2', contributing to hydrophobic interactions .
The Example 74 compound (EP 1 926 722 B1) shares a benzoimidazol core with -CF₃, implying similar kinase-targeting mechanisms but with distinct pharmacokinetic profiles due to heterocyclic variations .
Metabolic Stability :
- The -CF₃ group universally improves metabolic stability across analogs by reducing cytochrome P450-mediated oxidation. However, lomitapide’s fluorene backbone introduces additional steric hindrance, further extending half-life .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s biphenyl-pyridinamine scaffold is synthetically accessible via Suzuki-Miyaura coupling (for biphenyl formation) followed by amination, as demonstrated in analogous preparations .
- Thermodynamic Properties : The biphenyl moiety increases logP (~3.5 estimated), suggesting moderate lipophilicity suitable for oral bioavailability. This contrasts with goxalapladib’s higher logP (~5.2), which may limit aqueous solubility .
- Toxicity Considerations : Pyridinamine derivatives are generally well-tolerated, but the -CF₃ group’s electronegativity may pose off-target risks (e.g., hERG channel inhibition), necessitating structural optimization .
Biological Activity
N-[1,1'-biphenyl]-2-yl-2-(trifluoromethyl)-4-pyridinamine (CAS No. 478068-07-4) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a biphenyl moiety. This specific arrangement enhances its chemical stability and reactivity, making it a candidate for various biological applications.
Molecular Formula : C18H13F3N2
Molecular Weight : 324.30 g/mol
InChI : InChI=1S/C18H13F3N2/c19-18(20,21)17-12-14(10-11-22-17)23-16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,22,23)
The biological activity of this compound is largely attributed to its interaction with specific biochemical pathways. Although detailed mechanisms are still under investigation, the presence of the trifluoromethyl group suggests potential interactions with various enzymes and receptors involved in cellular signaling pathways.
Potential Targets
- Protein Kinases : The compound may inhibit specific protein kinases involved in cell proliferation and survival.
- Inflammatory Pathways : Similar compounds have shown anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) .
Cytotoxicity and Anticancer Potential
The compound's ability to modulate cellular pathways may also position it as a candidate for anticancer research. Compounds with similar structures have been explored for their cytotoxic effects against various cancer cell lines. The trifluoromethyl group often enhances lipophilicity, potentially improving cellular uptake and bioavailability .
Table 1: Summary of Biological Studies on Related Compounds
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, similar compounds have demonstrated favorable absorption characteristics and brain penetration capabilities, which are critical for therapeutic applications targeting central nervous system disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
